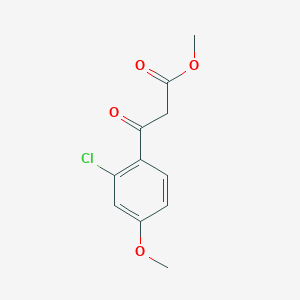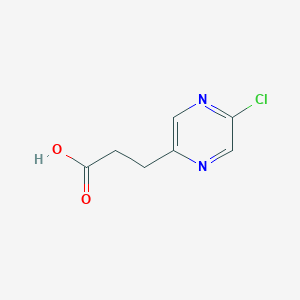
3-(5-Chloropyrazin-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloropyrazin-2-YL)propanoic acid is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound features a pyrazine ring substituted with a chlorine atom at the 5-position and a propanoic acid group at the 3-position. It is used primarily in pharmaceutical and chemical research.
Preparation Methods
The synthesis of 3-(5-Chloropyrazin-2-YL)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyrazine-2-carboxylic acid with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and hydrolysis to yield the final product .
Chemical Reactions Analysis
3-(5-Chloropyrazin-2-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Chloropyrazin-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-(5-Chloropyrazin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
3-(5-Chloropyrazin-2-YL)propanoic acid can be compared with other similar compounds, such as:
3-(5-Methoxypyrazin-2-YL)propanoic acid: Similar structure but with a methoxy group instead of chlorine, leading to different chemical and biological properties.
3-(5-Bromopyrazin-2-YL)propanoic acid: Contains a bromine atom, which may affect its reactivity and interactions.
3-(5-Fluoropyrazin-2-YL)propanoic acid: Fluorine substitution can significantly alter the compound’s properties due to the high electronegativity of fluorine
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-(5-chloropyrazin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-4-9-5(3-10-6)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) |
InChI Key |
WBLIQBCYCOUWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
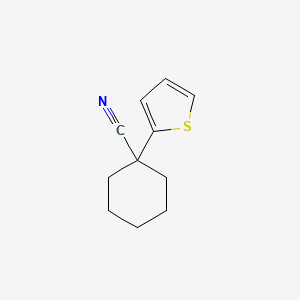
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
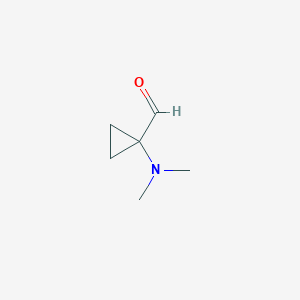
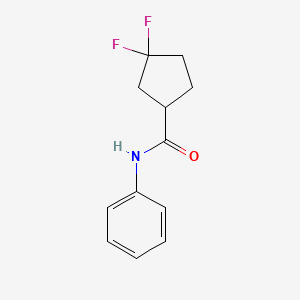
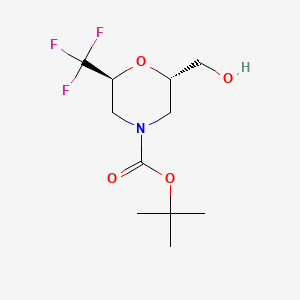
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
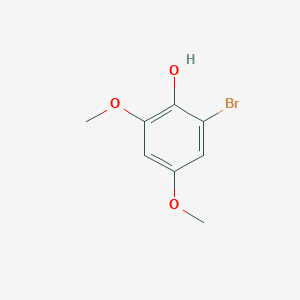
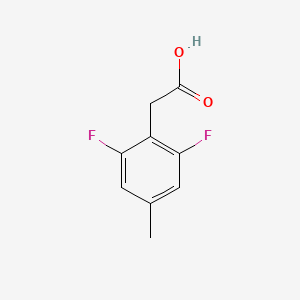
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)

